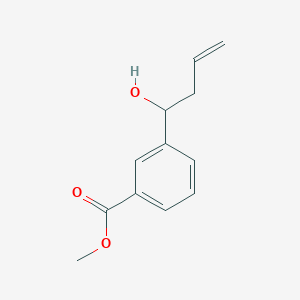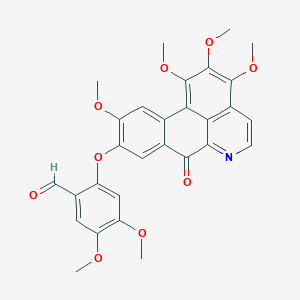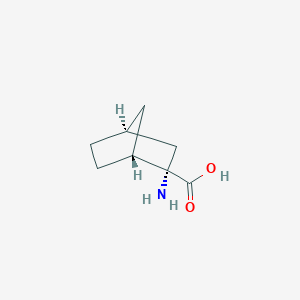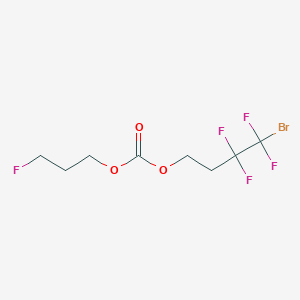![molecular formula C10H10ClN3O2 B12090356 Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-64-7](/img/structure/B12090356.png)
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base, followed by cyclization with a chlorinating agent to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,7-dimethoxy-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate: This compound has additional methoxy groups, which can influence its reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the fused ring system, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
134044-64-7 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-9(15)7-5-14-8(11)4-6(2)12-10(14)13-7/h4-5H,3H2,1-2H3 |
InChI Key |
PYDBGUDFAXBQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)




![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)

